N-(sec-butyl)-N'-(1-phenylpropyl)urea
Description
N-(sec-butyl)-N'-(1-phenylpropyl)urea is a urea derivative featuring a branched sec-butyl group (-CH(CH2CH3)2) and a 1-phenylpropyl substituent (-CH2CH2C6H5) on adjacent nitrogen atoms. Ureas are characterized by the functional group -N-(C=O)-N- and are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-butan-2-yl-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-11(3)15-14(17)16-13(5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWPOOLSPYMSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-(1-phenylpropyl)urea typically involves the reaction of sec-butylamine and 1-phenylpropylamine with phosgene or a phosgene substitute such as triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:
sec-Butylamine+1-Phenylpropylamine+Phosgene→N-(sec-butyl)-N’-(1-phenylpropyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(sec-butyl)-N’-(1-phenylpropyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(sec-butyl)-N’-(1-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The urea moiety can participate in substitution reactions, where one or both of the nitrogen-bound groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amines or reduced urea compounds.
Substitution: Urea derivatives with new functional groups.
Scientific Research Applications
Chemistry: N-(sec-butyl)-N’-(1-phenylpropyl)urea is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound may be used as a model molecule to study the interactions of urea derivatives with biological systems. It can help in understanding the behavior of similar compounds in biological environments.
Industry: In industrial applications, N-(sec-butyl)-N’-(1-phenylpropyl)urea can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-(1-phenylpropyl)urea depends on its specific application. In general, urea derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations and Molecular Properties
The table below compares N-(sec-butyl)-N'-(1-phenylpropyl)urea with key analogs:
*Estimated based on substituent contributions.
Key Observations:
- Chlorinated analogs (e.g., N-(sec-butyl)-N′-(4-chlorophenyl)urea) exhibit increased polarity due to the electronegative chlorine atom .
- Molecular Weight : Bulky substituents (e.g., 1-phenylpropyl) increase molecular weight, which may affect diffusion rates in biological systems or material matrices.
Physical and Chemical Properties
- Bulky analogs (e.g., cumyluron) often have higher melting points due to crystallinity (e.g., 69–72°C for compound 2e in ) .
- Solubility : The 1-phenylpropyl group likely reduces water solubility compared to polar derivatives like N-(sec-butyl)-N′-(4-chlorophenyl)urea .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
